6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Catalog No.
S830247
CAS No.
1203499-42-6
M.F
C12H14N2O2Si
M. Wt
246.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]o...

CAS Number

1203499-42-6

Product Name

6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

IUPAC Name

6-(2-trimethylsilylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2-one

Molecular Formula

C12H14N2O2Si

Molecular Weight

246.34 g/mol

InChI

InChI=1S/C12H14N2O2Si/c1-17(2,3)7-6-9-4-5-10-12(13-9)16-8-11(15)14-10/h4-5H,8H2,1-3H3,(H,14,15)

InChI Key

FRBGNSZWKAUYEJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=NC2=C(C=C1)NC(=O)CO2

Canonical SMILES

C[Si](C)(C)C#CC1=NC2=C(C=C1)NC(=O)CO2
  • Heterocyclic Ring

    The molecule contains a pyrido[2,3-b][1,4]oxazin ring system. Heterocyclic rings are common in many biologically active molecules, and this particular ring system is found in some natural products with antibiotic properties [].

  • Ethynyl Group

    The molecule also contains an ethynyl group (C≡CH). Ethynyl groups can participate in various chemical reactions, including cycloadditions, which are useful for creating new complex molecules [].

  • Trimethylsilyl Group

    The trimethylsilyl group (Si(CH3)3) is a common protecting group in organic chemistry. It can be used to mask a reactive functional group during a synthesis and then cleaved later to reveal the original functionality [].

Based on these functional groups, 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one could be a potential:

  • Intermediate in the synthesis of more complex molecules with desirable biological properties. The ethynyl group could be used for further functionalization, while the trimethylsilyl group could serve as a protecting group.

  • Probe molecule for studying biological processes. The pyrido[2,3-b][1,4]oxazin ring system might allow the molecule to interact with specific biological targets.

6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂Si and a molecular weight of 246.34 g/mol. It is characterized by the presence of a pyrido[2,3-b][1,4]oxazine core, which is modified by a trimethylsilyl ethynyl group at the 6-position. This compound is known to be an irritant and has potential applications in various fields of chemical research and development .

The reactivity of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can be explored through various chemical transformations typical for compounds containing both silyl and ethynyl functionalities. These may include:

  • Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cross-Coupling Reactions: The compound can serve as a building block in cross-coupling reactions, such as Sonogashira coupling, due to the presence of the ethynyl moiety.
  • Deprotection Reactions: The trimethylsilyl group can be removed under specific conditions (e.g., fluoride ion treatment), revealing reactive sites for further functionalization.

The synthesis of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Pyrido[2,3-b][1,4]oxazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trimethylsilyl Ethynyl Group: This step often employs silylation techniques followed by ethynylation using reagents such as trimethylsilylacetylene.
  • Purification: The final product is purified using chromatography techniques to obtain high purity suitable for further applications.

This compound has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potential lead compound in drug discovery due to its unique structure and biological activity.
  • Material Science: Could be explored for use in developing new materials with specific electronic or optical properties.

Interaction studies involving 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules.
  • Receptor Binding Assays: Investigating potential interactions with specific cellular receptors that could lead to therapeutic effects.

Such studies are crucial for determining the suitability of this compound for medicinal applications.

Similar Compounds

Several compounds share structural similarities with 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-(Ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneC₁₁H₉N₂O₂Lacks trimethylsilyl group; potential for different reactivity.
6-(Phenylethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneC₁₄H₁₂N₂O₂Contains a phenyl group; may exhibit different biological properties.
6-(Allyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-oneC₁₂H₁₁N₂O₂Features an allyl substituent; different reactivity profile.

These compounds highlight the versatility and uniqueness of 6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one within its class. Further comparative studies could reveal insights into their respective properties and applications.

Dates

Modify: 2023-08-16

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